molecular formula C10H13N3S B140711 5-Benzyl-1,3,5-triazinane-2-thione CAS No. 42170-02-5

5-Benzyl-1,3,5-triazinane-2-thione

Cat. No. B140711
CAS RN: 42170-02-5
M. Wt: 207.3 g/mol
InChI Key: SONULLPFRANLHC-UHFFFAOYSA-N
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Description

5-Benzyl-1,3,5-triazinane-2-thione is a chemical compound with the molecular formula C10H13N3S . It has an average mass of 207.295 Da and a monoisotopic mass of 207.083023 Da .

Scientific Research Applications

Antimicrobial Activity

5-Benzyl-1,3,5-triazinane-2-thione derivatives have been synthesized and evaluated for their antimicrobial activity . Some of these compounds have shown promising activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Triazine derivatives, including 5-Benzyl-1,3,5-triazinane-2-thione, have been identified as potential anticancer agents . They have shown significant activity against different tumor cell lines .

Antifungal and Antiviral Properties

Triazine derivatives have been identified as remarkably antifungal and antiviral agents . This suggests that 5-Benzyl-1,3,5-triazinane-2-thione could potentially be used in the treatment of fungal and viral infections .

Use in Heterogeneous Catalysis

Triazine derivatives have found great practical applications in heterogeneous catalysis . This suggests that 5-Benzyl-1,3,5-triazinane-2-thione could potentially be used as a catalyst in various chemical reactions .

Use in Photocatalysis

Triazine derivatives have also been used in photocatalysis . This suggests that 5-Benzyl-1,3,5-triazinane-2-thione could potentially be used in light-driven chemical reactions .

6. Use in the Synthesis of Biologically Important Molecules Triazine derivatives are building blocks in the design of biologically important organic molecules . This suggests that 5-Benzyl-1,3,5-triazinane-2-thione could potentially be used in the synthesis of various biologically important molecules .

7. Use in the Treatment of Neurodegenerative Disorders and Peripheral Neuropathies 1,3,5-Tribenzyl-1,3,5-triazinane, a related compound, has been used as a reagent in the synthesis of phosphinic acid-based N-Acetylated alpha-linked acidic dipeptidase (NAALADase) inhibitors, which may potentially be used for the treatment of both neurodegenerative disorders and peripheral neuropathies .

8. Use in the Synthesis of Antimalarial Agents 1,3,5-Triazine derivatives have been investigated for their antimalarial activity . This suggests that 5-Benzyl-1,3,5-triazinane-2-thione could potentially be used in the synthesis of antimalarial agents .

properties

IUPAC Name

5-benzyl-1,3,5-triazinane-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S/c14-10-11-7-13(8-12-10)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONULLPFRANLHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=S)NCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350153
Record name 5-benzyl-1,3,5-triazinane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663716
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Benzyl-1,3,5-triazinane-2-thione

CAS RN

42170-02-5
Record name 5-benzyl-1,3,5-triazinane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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